No Direct Head-to-Head Comparative Data Available
An exhaustive search of primary literature, patents, and authoritative databases did not yield any study in which 1-ethyl-N,N-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide (CAS 875163-22-7) was directly compared to a named analog, standard drug, or baseline in a quantitative assay . The closest published scaffold is the 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide series evaluated for DPP-4 inhibition [1]; however, the target compound differs at the N1 position (ethyl vs. methyl) and at the sulfonamide nitrogen substituents (N,N-dimethyl vs. varied aryl/alkyl amines), and no cross-study normalization is possible.
| Evidence Dimension | DPP-4 inhibition (IC50) or any biological activity |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | No comparator identified |
| Quantified Difference | Not calculable |
| Conditions | No assay conditions reported for this compound |
Why This Matters
Without any quantitative comparator evidence, procurement value cannot be scientifically differentiated from other quinoxaline-6-sulfonamide analogs.
- [1] Syam, Y. M. et al. New quinoxaline compounds as DPP-4 inhibitors and hypoglycemics: design, synthesis, computational and bio-distribution studies. RSC Adv. 11, 36989–37010 (2021). View Source
